Mitochondrial respiration-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H36FN3O6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1 |
InChI Key |
XVFONGDXBMJZOV-SOXVDNTRSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C |
Origin of Product |
United States |
Molecular Mechanisms of Action of Mitochondrial Respiration in 2
Identification and Validation of Primary Molecular Targets
Specificity of Interaction with Electron Transport Chain Complexes
Effects on ATP Synthase (Complex V) Activity
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Influence on Mitochondrial Membrane Potential
Impact on Proton Motive Force
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production in eukaryotes. wikipedia.org This process involves a series of protein complexes embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC). wikipedia.orgnih.gov The function of the ETC is to transfer electrons from donors like NADH and FADH2 to a final electron acceptor, which is typically oxygen. wikipedia.org This electron flow is coupled with the pumping of protons (H+) from the mitochondrial matrix into the intermembrane space. libretexts.org
This action generates an electrochemical gradient across the inner mitochondrial membrane, known as the proton motive force (PMF). libretexts.orgnih.gov The PMF is composed of two distinct components: a chemical gradient due to the difference in proton concentration (ΔpH) and an electrical gradient resulting from the separation of charge, known as the mitochondrial membrane potential (Δψm). nih.gov
Inhibitors of mitochondrial respiration, such as this compound, interfere with the functioning of the ETC. By blocking one of the complexes in the chain, these inhibitors halt the transport of electrons. nih.gov This cessation of electron flow directly stops the pumping of protons across the inner mitochondrial membrane. Consequently, the established proton motive force is dissipated, leading to a collapse of both the membrane potential and the pH gradient. nih.govresearchgate.net The energy stored in the PMF is essential for driving ATP synthase, the enzyme that produces ATP. libretexts.orgphysiology.org Therefore, by disrupting the PMF, this compound effectively shuts down mitochondrial ATP synthesis through oxidative phosphorylation.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For mitochondrial respiration inhibitors, these studies involve synthesizing and testing a series of analogues to identify which parts of the molecule are essential for its inhibitory function and to develop compounds with improved potency and selectivity. mdpi.complos.org Studies on classes of inhibitors, such as the indazole-based compounds, have provided a framework for optimizing molecules that target mitochondrial respiration. asm.org
For instance, a lead compound, here referred to as the Parent Compound, may show promising activity but suffer from drawbacks like poor metabolic stability. asm.org Through systematic chemical modifications—such as altering substituent groups or core scaffolds—researchers can develop optimized analogues with significantly enhanced properties. nomuraresearchgroup.comnih.gov
The following table illustrates findings from SAR studies on a class of indazole-based mitochondrial inhibitors, showing the improvement from a parent compound to an optimized analogue.
| Compound | Target | IC₅₀ (μM) | Fungal Selectivity (x-fold over human) | Microsomal Stability (% remaining after 15 min) |
|---|---|---|---|---|
| Parent Compound (analogue to Inz-1) | Fungal Cytochrome bc1 | 1.6 | 19 | <1% |
| Optimized Analogue (analogue to Inz-5) | Fungal Cytochrome bc1 | 0.381 | 27.8 | 19.5% |
This table presents comparative data for a parent compound and an optimized analogue based on findings for the Inz-1 and Inz-5 inhibitors, respectively, which target the cytochrome bc1 complex. asm.org The data demonstrates a significant enhancement in inhibitory potency (lower IC₅₀), improved selectivity, and better metabolic stability in the optimized analogue.
Identification of Key Pharmacophoric Features for Mitochondrial Respiration Inhibition
A pharmacophore is a three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target. biorxiv.org Identifying the key pharmacophore of a class of inhibitors is a fundamental step in understanding their mechanism of action and in designing more effective drugs. mdpi.com For inhibitors targeting mitochondrial components like the mitochondrial pyruvate (B1213749) carrier (MPC) or the cytochrome bc1 complex, specific chemical features are consistently found to be critical for activity. asm.orgbiorxiv.org
These features often include:
Hydrogen Bond Acceptors/Donors: Groups like cyano or carboxylate moieties that can form hydrogen bonds with amino acid residues in the target's binding pocket, ensuring proper orientation and anchoring of the inhibitor. biorxiv.org
Hydrophobic and Aromatic Rings: These features engage in hydrophobic or π-stacking interactions with the target protein, contributing significantly to binding affinity. biorxiv.org
Ionizable Groups: Negatively charged groups, such as carboxylic acids, can form strong electrostatic interactions with positively charged residues in the binding site. biorxiv.org
Studies on various mitochondrial inhibitors have shown that the removal or esterification of these key groups often leads to a complete loss of inhibitory activity, confirming their essential role in the pharmacophore. mdpi.com
| Pharmacophoric Feature | Abbreviation | Putative Role in Binding | Example Functional Group |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | Forms hydrogen bonds with target protein residues | Cyano, Carbonyl |
| Negative Ionizable | NI | Forms electrostatic interactions with charged residues | Carboxylic Acid |
| Aromatic Ring | AR | Participates in π-stacking interactions | Phenyl, Indole Ring |
| Hydrophobic Ring | H | Occupies hydrophobic pockets in the binding site | Cycloalkyl Ring |
This table outlines key pharmacophoric features identified from studies of mitochondrial inhibitors, such as those targeting the mitochondrial pyruvate carrier. biorxiv.org
Rational Design of Optimized Analogues for Enhanced Target Affinity
Rational drug design leverages the knowledge gained from SAR and pharmacophore modeling to create new molecules with superior properties, such as enhanced target affinity, greater selectivity, and improved metabolic stability. mdpi.comacs.org This approach avoids the randomness of traditional high-throughput screening by making targeted, intelligent modifications to a lead compound. mdpi.com
The process often involves computational modeling to predict how a new analogue will bind to its target. mdpi.com By understanding the three-dimensional structure of the binding site, chemists can design modifications that optimize electrostatic and hydrophobic interactions, or introduce features that lock the molecule into its most active conformation. acs.org
For example, after identifying that a parent compound has high affinity but poor stability, rational design might focus on modifying the parts of the molecule susceptible to metabolic breakdown without disrupting the key pharmacophoric features required for binding. asm.org This strategy was successfully employed in the development of optimized indazole analogues, where modifications led to a compound with over four times the potency of the original lead. asm.org Similarly, rational design based on the pharmacophore of the MPC inhibitor UK5099 led to the creation of new analogues with significantly higher inhibitory potency. biorxiv.org This demonstrates the power of rational design to systematically improve the therapeutic potential of lead compounds targeting mitochondrial respiration. researchgate.netbiorxiv.org
Cellular and Subcellular Consequences of Mitochondrial Respiration in 2 Treatment
Impact on Cellular Bioenergetics
Cellular bioenergetics, the study of energy flow in living cells, is fundamentally linked to mitochondrial function. The inhibition of mitochondrial respiration by MRI-2 would precipitate significant and measurable changes in key bioenergetic parameters.
The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration. nih.gov As the terminal electron acceptor in the electron transport chain, oxygen consumption is tightly coupled to the flow of electrons through the ETC complexes and subsequent ATP production. ck12.orgkhanacademy.org Treatment with MRI-2, by inhibiting one or more of these complexes, would be expected to cause a significant decrease in the basal OCR.
Further analysis using a mitochondrial stress test protocol, which involves the sequential addition of various mitochondrial inhibitors, would reveal more about the specific impact of MRI-2. For instance, the ATP-linked respiration, maximal respiration, and spare respiratory capacity would all be expected to decrease, reflecting a compromised ability of the mitochondria to respond to increased energy demands. researchgate.netmdpi.com
Table 1: Hypothetical Impact of MRI-2 on Cellular Oxygen Consumption Rate (OCR)
| Parameter | Control Cells (pmol O₂/min) | MRI-2 Treated Cells (pmol O₂/min) | Expected % Change |
|---|---|---|---|
| Basal Respiration | 150 | 60 | -60% |
| ATP-Linked Respiration | 100 | 30 | -70% |
| Maximal Respiration | 300 | 70 | -77% |
| Spare Respiratory Capacity | 150 | 10 | -93% |
The extracellular acidification rate (ECAR) is a key indicator of the rate of glycolysis, the metabolic pathway that breaks down glucose into pyruvate (B1213749). nih.govresearchgate.net When mitochondrial respiration is inhibited, cells often compensate by upregulating glycolysis to meet their ATP demands, a phenomenon known as the Warburg effect in cancer cells. This metabolic shift results in increased production and extrusion of lactate (B86563), which leads to the acidification of the extracellular medium. nih.gov
Treatment with MRI-2 would therefore be expected to cause a significant increase in the basal ECAR. This reflects an increased reliance on glycolysis for ATP production. The glycolytic capacity, which is the maximum rate of glycolysis that a cell can achieve, would also likely be elevated as the cell attempts to compensate for the loss of mitochondrial ATP production. mdpi.comresearchgate.net
Table 2: Hypothetical Impact of MRI-2 on Extracellular Acidification Rate (ECAR)
| Parameter | Control Cells (mpH/min) | MRI-2 Treated Cells (mpH/min) | Expected % Change |
|---|---|---|---|
| Basal Glycolysis | 20 | 50 | +150% |
| Glycolytic Capacity | 45 | 75 | +67% |
| Glycolytic Reserve | 25 | 25 | 0% |
Cells generate adenosine (B11128) triphosphate (ATP), the main energy currency, through two primary pathways: oxidative phosphorylation (OXPHOS) in the mitochondria and glycolysis in the cytoplasm. wikipedia.orgnumberanalytics.com Oxidative phosphorylation is a highly efficient process that generates the majority of ATP in most cells. nih.gov By inhibiting the electron transport chain, MRI-2 would directly impair oxidative phosphorylation, leading to a substantial decrease in mitochondrial ATP production. researchgate.netnih.gov
To survive, cells would be forced to rely more heavily on the less efficient process of glycolysis, which generates a net of only two ATP molecules per molecule of glucose. monash.edu This shift in ATP production pathways underscores the profound metabolic reprogramming induced by the inhibition of mitochondrial respiration.
The coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD) are crucial electron carriers in cellular respiration. ck12.orgtutorchase.com In their oxidized forms, NAD+ and FAD, they accept electrons from the breakdown of glucose and fatty acids, becoming reduced to NADH and FADH2. tutorchase.com These reduced coenzymes then donate their electrons to the electron transport chain, a process that is essential for oxidative phosphorylation. tutorchase.comtutorchase.com
The inhibition of the ETC by MRI-2 would prevent the re-oxidation of NADH and FADH2 back to NAD+ and FAD. This would lead to an accumulation of NADH and FADH2 and a depletion of the NAD+ and FAD pools within the mitochondrial matrix. nih.gov This perturbation of the NADH/NAD+ and FADH2/FAD+ redox state would have far-reaching consequences, as these ratios are critical regulators of many metabolic pathways, including the citric acid cycle and fatty acid oxidation. nih.govnih.gov
Metabolic flexibility is the ability of a cell to switch between different fuel sources, such as glucose, fatty acids, and amino acids, to meet its energy demands. nih.govplos.org Mitochondria play a central role in this process, as they are the site of the citric acid cycle and oxidative phosphorylation, the final common pathways for the oxidation of most fuel substrates. nih.gov
By crippling mitochondrial respiration, MRI-2 would severely limit the cell's ability to utilize fatty acids and amino acids for energy production, as their oxidation is heavily dependent on a functioning electron transport chain. nih.gov This would force the cell to become more reliant on glucose as its primary fuel source, leading to a state of metabolic inflexibility. plos.org This loss of metabolic flexibility could render cells more vulnerable to nutrient stress and other metabolic challenges.
Effects on Cellular Redox Homeostasis
Cellular redox homeostasis is the maintenance of a stable balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms. mdpi.comwikipedia.org Mitochondria are a major source of ROS, which are natural byproducts of electron transport. mdpi.com While ROS play important roles in cell signaling, excessive levels can lead to oxidative stress and damage to cellular components. nih.gov
The inhibition of the electron transport chain by MRI-2 could have complex effects on ROS production. On one hand, by slowing down electron flow, it might decrease ROS generation at certain sites. However, the accumulation of reduced electron carriers like NADH could lead to an increase in electron leakage and ROS production at other sites, particularly at complex I and complex III of the ETC. mdpi.com This disruption of the delicate balance of ROS production could overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress and contributing to the cellular dysfunction induced by MRI-2.
Regulation of Cellular Fate and Stress Responses
The cellular insults caused by mitochondrial respiration inhibition—namely ATP depletion and severe oxidative stress—trigger distinct but interconnected pathways that determine the cell's fate: apoptosis, autophagy, or necrosis.
Apoptosis, or programmed cell death, is a common outcome of mitochondrial dysfunction. The intrinsic (or mitochondrial) pathway of apoptosis is particularly relevant. Severe oxidative stress and damage to the mitochondrial membranes can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane. This allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol.
A key molecule released is cytochrome c. wikipedia.org In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the systematic dismantling of the cell.
Table 2: Illustrative Markers of Apoptosis Induction by Mitochondrial Respiration-IN-2
| Apoptotic Marker | Control (Untreated) | This compound Treated | Fold Change | P-value |
|---|---|---|---|---|
| Cytosolic Cytochrome c | 100 ± 15 (Relative Units) | 380 ± 42 (Relative Units) | 3.8 | <0.001 |
| Caspase-3 Activity | 100 ± 8 (Relative Luminescence Units) | 520 ± 55 (Relative Luminescence Units) | 5.2 | <0.001 |
| Annexin V Positive Cells (%) | 4 ± 1% | 35 ± 5% | 8.75 | <0.001 |
This table presents hypothetical data to illustrate the expected effects of a mitochondrial respiration inhibitor.
Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain cellular homeostasis. In the context of mitochondrial inhibition, autophagy, specifically mitophagy (the selective autophagy of mitochondria), is activated as a primary defense mechanism. Damaged, ROS-producing mitochondria are targeted for engulfment by autophagosomes, which then fuse with lysosomes for degradation.
This process serves two main purposes: to remove the source of cellular stress (damaged mitochondria) and to recycle cellular components to provide substrates for energy production and biosynthesis, which is crucial when ATP production from OXPHOS is compromised. mdpi.com However, if the mitochondrial damage is too extensive and cannot be managed by autophagy, the cell may be pushed towards apoptosis.
While apoptosis is a controlled form of cell death, severe and rapid depletion of intracellular ATP caused by potent mitochondrial respiration inhibition can lead to necrosis. Unlike apoptosis, necrosis is a form of unregulated cell death characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.
Furthermore, under certain conditions, particularly when apoptosis is inhibited, cells can undergo a form of programmed necrosis called necroptosis. This pathway is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). Mitochondrial ROS can contribute to the activation of the necrosome, the signaling complex that executes necroptosis. This form of cell death also results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).
Unfolded Protein Response and Mitophagy Induction
The inhibition of mitochondrial translation by compounds like this compound is a significant stressor that can trigger the mitochondrial unfolded protein response (UPRmt). The UPRmt is a quality control pathway that aims to restore mitochondrial protein homeostasis. While there are general assertions that inhibitors of mitochondrial respiration can activate the UPRmt, specific studies detailing the precise signaling cascades and key protein involvement following treatment with this compound are not yet available.
Similarly, mitophagy, the selective degradation of damaged or superfluous mitochondria by autophagy, is a critical process for cellular health. It is often induced by mitochondrial dysfunction. However, direct experimental evidence linking this compound to the induction of mitophagy, including the roles of key mediators like PINK1 and Parkin, has not been documented in the accessible scientific literature.
Cell Cycle Progression Alterations
Mitochondrial function is intricately linked to cell cycle progression, providing the necessary energy and biosynthetic precursors for cell division. The inhibition of mitochondrial respiration can lead to cell cycle arrest. Despite this known link, specific data from cell cycle analysis studies following treatment with this compound are not currently available. Therefore, its precise effects on different phases of the cell cycle have yet to be elucidated.
Mitochondrial Dynamics and Biogenesis
Effects on Mitochondrial Fission and Fusion
Mitochondrial dynamics, the balance between fission (division) and fusion (merging) of mitochondria, is crucial for maintaining a healthy mitochondrial network. Cellular stress and metabolic changes can shift this balance. At present, there is no specific research detailing the effects of this compound on the key proteins governing these processes, such as Drp1 for fission and Mfn1/2 and OPA1 for fusion.
Modulation of Mitochondrial Biogenesis Pathways (e.g., PGC-1α)
Mitochondrial biogenesis is the process of generating new mitochondria and is primarily regulated by the PGC-1α signaling pathway. While inhibitors of mitochondrial function can influence this pathway, there is a lack of studies specifically investigating the modulation of PGC-1α or its downstream targets in response to this compound.
Epigenetic and Transcriptomic Remodeling
Mitochondrial metabolism and cellular epigenetic and transcriptomic landscapes are deeply interconnected. Changes in mitochondrial function can alter the availability of metabolites that are essential for epigenetic modifications and can trigger widespread changes in gene expression. However, to date, no transcriptomic or epigenetic studies specifically analyzing the cellular response to this compound have been published.
Global Gene Expression Profile Alterations
Treatment with inhibitors of mitochondrial translation is expected to primarily affect the expression of the 13 protein-coding genes located on the mitochondrial DNA (mtDNA). These proteins are essential components of the electron transport chain (ETC) and ATP synthase. Consequently, treatment with "this compound" would likely lead to a significant downregulation of these mitochondrially encoded proteins.
Research on other mitochondrial translation inhibitors, such as tigecycline, has shown a reduction in the protein levels of mitochondrially encoded subunits like COX-1 and COX-2. nih.gov It is plausible that "this compound" would induce a similar pattern of altered gene expression.
Table 1: Anticipated Changes in Expression of Mitochondrially Encoded Genes Following this compound Treatment
| Gene | Protein Subunit | Complex | Predicted Expression Change |
| MT-ND1 | NADH dehydrogenase 1 | Complex I | Downregulated |
| MT-ND2 | NADH dehydrogenase 2 | Complex I | Downregulated |
| MT-ND3 | NADH dehydrogenase 3 | Complex I | Downregulated |
| MT-ND4 | NADH dehydrogenase 4 | Complex I | Downregulated |
| MT-ND4L | NADH dehydrogenase 4L | Complex I | Downregulated |
| MT-ND5 | NADH dehydrogenase 5 | Complex I | Downregulated |
| MT-ND6 | NADH dehydrogenase 6 | Complex I | Downregulated |
| MT-CYB | Cytochrome b | Complex III | Downregulated |
| MT-CO1 | Cytochrome c oxidase I | Complex IV | Downregulated |
| MT-CO2 | Cytochrome c oxidase II | Complex IV | Downregulated |
| MT-CO3 | Cytochrome c oxidase III | Complex IV | Downregulated |
| MT-ATP6 | ATP synthase 6 | Complex V | Downregulated |
| MT-ATP8 | ATP synthase 8 | Complex V | Downregulated |
This table is predictive and based on the compound's mechanism of action. Specific experimental data for this compound is not currently available.
Secondary effects on the expression of nuclear-encoded genes are also anticipated. Cellular stress resulting from mitochondrial dysfunction can trigger broad transcriptional responses. For example, studies on the inhibition of mitochondrial translation have shown synthetic lethality with oncogenes like MYC, suggesting a complex interplay between mitochondrial function and cancer-related gene expression pathways. oncotarget.com
Regulation of microRNA and Long Non-coding RNA Expression
The impact of "this compound" on non-coding RNA expression is an area requiring specific investigation. Both microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) are known to play crucial roles in regulating cellular responses to stress, including mitochondrial dysfunction.
It is hypothesized that treatment with this compound could alter the expression of "mitomiRs," a class of miRNAs that can be transported into the mitochondria to regulate mitochondrial gene expression or are encoded by the mitochondrial genome. Furthermore, cellular stress induced by the compound could lead to widespread changes in the expression of nuclear-encoded miRNAs and lncRNAs that are involved in pathways such as apoptosis, cell cycle regulation, and metabolism, as the cell attempts to compensate for the loss of mitochondrial function.
DNA Methylation and Histone Modification Patterns
Epigenetic modifications, including DNA methylation and histone modifications, are critical for regulating gene expression and can be influenced by the metabolic state of the cell. Since mitochondrial respiration is a central hub of cellular metabolism, its inhibition by "this compound" is likely to have downstream effects on the epigenome.
For instance, the production of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation, is linked to mitochondrial one-carbon metabolism. Inhibition of mitochondrial function could, therefore, alter SAM availability and impact global DNA methylation patterns. Similarly, the levels of key metabolites that act as cofactors for histone modifying enzymes (e.g., acetyl-CoA for histone acetylation, NAD+ for sirtuin-mediated deacetylation) are dependent on mitochondrial activity.
Research on other cellular contexts has shown that changes in mitochondrial function can lead to global shifts in histone acetylation and methylation, thereby altering chromatin structure and gene accessibility. nih.gov It is plausible that "this compound" could induce such epigenetic remodeling as a consequence of its primary effect on mitochondrial translation.
Table 2: Potential Epigenetic Consequences of this compound Treatment
| Epigenetic Mark | Potential Alteration | Rationale |
| Global DNA Methylation | Altered | Dependent on changes in SAM availability due to mitochondrial dysfunction. |
| Histone Acetylation | Altered | Dependent on changes in acetyl-CoA pools linked to mitochondrial metabolism. |
| Histone Methylation | Altered | Dependent on changes in SAM availability and other metabolic cofactors. |
This table outlines potential effects. Specific experimental data on the epigenetic consequences of this compound is not currently available.
Systemic and Organ Specific Effects in Preclinical Models
In Vivo Pharmacodynamics of Mitochondrial Respiration-IN-2
No information is available regarding the in vivo pharmacodynamics of this compound.
Specific data on the bioavailability and tissue distribution of this compound in any animal model has not been published in the sources reviewed.
There are no available studies detailing if or how this compound induces systemic metabolic reprogramming.
Research describing the effects of this compound on bioenergetics in specific organs is not publicly available.
Neurobiological Implications
There is no publicly available data concerning the neurobiological implications of this compound.
No studies were found that investigate the impact of this compound on the function of neuronal mitochondria.
There is no available research on the modulation of neurotransmitter systems by this compound.
Effects on Neuronal Survival and Plasticity in Disease Models4.3. Cardiovascular System Responses4.3.1. Myocardial Mitochondrial Function and Contractility4.3.2. Endothelial Cell Bioenergetics4.3.3. Angiogenesis Modulation4.4. Hepatic and Renal Metabolic Adaptations4.4.1. Liver Mitochondrial Function and Glucose Homeostasis
Further investigation would be required to ascertain if "this compound" is known by another name or to gain access to any proprietary research on the compound.
Immunomodulatory Properties
Impact on Immune Cell Metabolism and Function
There is no available data on the impact of a compound named "this compound" on the metabolism or function of immune cells.
Cytokine and Chemokine Expression Profiles
No studies have been found that describe the effect of a compound named "this compound" on cytokine and chemokine expression profiles.
Adaptive and Innate Immune Responses
There is no information available concerning the effects of a compound named "this compound" on adaptive or innate immune responses.
Compound Names Mentioned
Following a comprehensive review of scientific literature and chemical databases, no specific molecule designated "this compound" has been identified. The search results consistently point to the broader biological process of mitochondrial respiration and its significance in various disease models, rather than a distinct chemical entity with this name.
Consequently, it is not possible to provide an article focusing solely on the chemical compound “this compound” as requested. The detailed outline provided requires specific preclinical data and research findings that are contingent upon the existence of this compound. Without any available information, the generation of a scientifically accurate and informative article as per the instructions is unachievable.
Therefore, this response cannot fulfill the user's request due to the apparent non-existence of the specified subject "this compound" in the public domain.
Preclinical Research on "this compound" Remains Undisclosed
Despite extensive searches of publicly available scientific literature, patents, and chemical databases, no preclinical data or research findings have been identified for the chemical compound "this compound" in the context of neurodegenerative diseases, metabolic disorders, or inflammatory and autoimmune conditions.
The compound, identified in the PubChem database with Chemical Identifier (CID) 162361932 and molecular formula C28H36FN3O6, is also known by the synonyms CHEMBL5426412, HY-152203, and CS-0635706. However, information regarding its biological activity, mechanism of action, and potential therapeutic effects in various disease models is not available in the public domain.
Therefore, it is not possible to provide an article detailing the preclinical therapeutic potential of "this compound" as requested. The specific areas of inquiry, including its effects on neuroprotection in Parkinson's and Huntington's disease models, its impact on insulin (B600854) sensitivity and lipid metabolism in diabetes and obesity models, its role in Non-alcoholic Fatty Liver Disease (NAFLD), and its potential in inflammatory and autoimmune conditions, remain uninvestigated in accessible research.
Consequently, the creation of data tables and the compilation of detailed research findings for this specific compound cannot be fulfilled at this time due to the absence of primary research data.
Preclinical Therapeutic Potential in Disease Models
Inflammatory and Autoimmune Conditions
Attenuation of Inflammation in Arthritis Models
Mitochondrial dysfunction is a key feature in the pathogenesis of rheumatoid arthritis (RA), contributing to the inflammatory environment within the joints. oup.comnih.govmdpi.com In RA, the metabolic landscape of the synovium is altered, with immune and stromal cells exhibiting changes in mitochondrial respiration. nih.govmdpi.com Specifically, fibroblast-like synoviocytes from RA patients show a preference for glycolysis over oxidative metabolism, a state that is associated with mitochondrial depolarization and abnormal morphology. nih.gov
Targeting mitochondrial respiration could therefore be a viable strategy to attenuate inflammation in arthritis. For instance, studies have shown that modulating mitochondrial function can impact the production of inflammatory mediators. oup.comnih.gov While no direct studies on Mitochondrial respiration-IN-2 in arthritis models are currently available, the established link between mitochondrial metabolism and inflammation in RA provides a strong rationale for future investigations.
Modulation of Immune Cell Responses in Autoimmune Encephalomyelitis Models
The function and differentiation of immune cells are intrinsically linked to their metabolic state, with mitochondria playing a central role. nih.govd-nb.infoembopress.orgresearchgate.net In the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the metabolic reprogramming of T cells is crucial for their pathogenic activity. For example, the development of pro-inflammatory Th17 cells is dependent on glycolysis, and inhibiting this pathway can ameliorate disease severity in EAE models. nih.gov
Given that this compound inhibits a key mitochondrial process, it could theoretically modulate immune cell responses in autoimmune diseases. By altering the metabolic capacity of pathogenic immune cells, such a compound might shift the balance from a pro-inflammatory to a more tolerogenic state. However, specific studies examining the effect of this compound on immune cells in EAE models have not yet been published.
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury, a significant contributor to tissue damage in conditions like heart attack, stroke, and kidney failure, is fundamentally linked to mitochondrial dysfunction. nih.govwikipedia.orgnih.govresearchgate.net The restoration of blood flow after a period of ischemia triggers a cascade of events within the mitochondria, leading to the production of reactive oxygen species (ROS), calcium overload, and ultimately, cell death. nih.govnih.gov
Cardioprotective Effects
In the heart, mitochondria are abundant and essential for meeting the high energy demands of cardiomyocytes. spandidos-publications.com During I/R injury, mitochondrial damage is a critical determinant of cell viability. nih.gov Strategies aimed at preserving mitochondrial function during reperfusion have shown promise in reducing myocardial infarct size. nih.govspandidos-publications.com These strategies often focus on preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in I/R-induced cell death. nih.govwikipedia.org While the specific effects of this compound on cardiac I/R injury are unknown, its role as a mitochondrial inhibitor suggests it could be a tool to study these processes.
Neuroprotective Effects
Similar to the heart, the brain is highly vulnerable to I/R injury. mdpi.comcapes.gov.brnih.gov Mitochondrial dysfunction is a central player in the neuronal damage that occurs following a stroke. mdpi.comcapes.gov.br The disruption of mitochondrial dynamics, including fission and fusion, is also implicated in the pathology of cerebral I/R injury. mdpi.com Therapeutic approaches that target mitochondrial function have been explored for their neuroprotective potential. mdpi.com The investigation of compounds like this compound in models of cerebral I/R could provide insights into the role of mitochondrial translation in neuronal survival under ischemic stress.
Renoprotective Effects
The kidneys are also susceptible to I/R injury, a common cause of acute kidney injury (AKI). nih.gov The pathophysiology of renal I/R involves mitochondrial dysfunction, leading to tubular cell death and inflammation. nih.gov Interventions that improve mitochondrial function and reduce oxidative stress have demonstrated renoprotective effects in animal models. nih.gov The potential of mitochondrial-targeted therapies in this context is an active area of research, although specific data for this compound is not yet available.
Methodological Approaches and Experimental Systems for Studying Mitochondrial Respiration in 2
In Vitro Cellular Assays
In vitro cellular assays are indispensable tools for characterizing the biological activity of compounds like Mitochondrial respiration-IN-2. These assays allow for the controlled investigation of cellular and mitochondrial parameters in a simplified, reproducible environment.
High-Resolution Respirometry
High-resolution respirometry is a powerful technique for measuring the oxygen consumption of cells, tissues, or isolated mitochondria with high precision. nih.govnih.gov This method utilizes an oxygraph, a device with closed chambers equipped with sensitive polarographic oxygen sensors, to monitor real-time changes in oxygen concentration. nih.govnih.gov The data generated, expressed as oxygen consumption rate (OCR), provides detailed insights into the various states of mitochondrial respiration. nih.govportlandpress.com
When studying this compound, researchers can employ a substrate-uncoupler-inhibitor titration (SUIT) protocol. This involves the sequential addition of various substrates and inhibitors to dissect the specific effects of the compound on different components of the electron transport chain (ETC). For instance, substrates like malate, glutamate, and pyruvate (B1213749) can be used to assess Complex I-linked respiration, while succinate (B1194679) is used for Complex II. plos.orgjove.com The use of inhibitors such as rotenone (B1679576) (Complex I inhibitor), antimycin A (Complex III inhibitor), and oligomycin (B223565) (ATP synthase inhibitor) helps to pinpoint the site of action of this compound. portlandpress.complos.org The integrity of the outer mitochondrial membrane can be assessed by the addition of cytochrome c; a significant increase in respiration suggests membrane damage. plos.orgjove.com
Table 1: Example SUIT Protocol for High-Resolution Respirometry
| Step | Reagent Added | Parameter Measured |
| 1 | Cells + Substrates (e.g., malate, pyruvate) | Basal Respiration |
| 2 | ADP | State 3 Respiration (Oxidative Phosphorylation) |
| 3 | Cytochrome c | Outer Mitochondrial Membrane Integrity |
| 4 | Succinate | Complex I & II-linked Respiration |
| 5 | Oligomycin | LEAK Respiration (Proton Leak) |
| 6 | FCCP (uncoupler) | Maximal Respiration (Electron Transport System Capacity) |
| 7 | Rotenone & Antimycin A | Residual Oxygen Consumption (Non-mitochondrial) |
This table represents a generalized SUIT protocol. Specific concentrations and substrates may vary depending on the cell type and experimental goals.
Seahorse XF Analyzer Bioenergetic Profiling
The Seahorse XF Analyzer is a widely used platform for measuring the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis. hpst.cz It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time from live cells in a microplate format. hpst.czplos.org This technology is applicable to a wide range of sample types, including cell lines, primary cells, and isolated mitochondria. hpst.czbiorxiv.org
To investigate the effects of this compound, a typical experiment would involve a "Mito Stress Test." hpst.cz This assay involves the sequential injection of oligomycin, the uncoupler FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of rotenone and antimycin A. thno.org From the resulting OCR profile, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. hpst.cz By comparing these parameters in cells treated with this compound to untreated controls, a comprehensive bioenergetic profile of the compound's effects can be generated.
Table 2: Key Parameters from a Seahorse XF Mito Stress Test
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before oligomycin injection) – (Non-mitochondrial respiration) | Baseline energetic demand of the cell. |
| ATP-Linked Respiration | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | Portion of basal respiration used for ATP synthesis. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration) | Oxygen consumption to compensate for proton leak across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration) | The maximum respiratory capacity of the mitochondria. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | The cell's ability to respond to an increased energy demand. |
Confocal and Super-Resolution Microscopy for Mitochondrial Imaging
Confocal and super-resolution microscopy are essential techniques for visualizing mitochondrial morphology, distribution, and membrane potential. biorxiv.orgphysiology.org These methods provide high-resolution images of mitochondria within intact cells, allowing for the assessment of structural changes that may be induced by compounds like this compound.
Flow Cytometry for Cell Viability and Apoptosis Analysis
Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a population. nih.gov It is particularly useful for assessing cell viability and the induction of apoptosis following treatment with a compound like this compound.
Several flow cytometry-based assays can be used to study the effects of this compound. To assess apoptosis, cells can be stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and a viability dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI), which enters cells with compromised membrane integrity. spandidos-publications.com This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. spandidos-publications.com Changes in mitochondrial membrane potential, an early event in apoptosis, can also be quantified by flow cytometry using dyes like TMRM, TMRE, or JC-1. nih.govnih.gov
ATP and NAD+/NADH Ratio Quantification
The primary function of mitochondrial respiration is ATP synthesis, and the process is tightly linked to the cellular redox state, particularly the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form (NADH). Quantifying changes in ATP levels and the NAD+/NADH ratio after treatment with this compound can provide direct evidence of its impact on cellular energy metabolism.
ATP levels can be measured using various commercially available kits, which are often based on the luciferase-luciferin reaction. The light produced in this reaction is directly proportional to the amount of ATP present. The NAD+/NADH ratio is a critical indicator of cellular redox balance and mitochondrial function. elifesciences.orgnih.gov This ratio can be determined using colorimetric or fluorometric assay kits that measure the total amount of NAD+ and NADH and their respective ratios. An altered NAD+/NADH ratio can indicate a disruption in the electron transport chain or other metabolic pathways. elifesciences.org
Reactive Oxygen Species Detection Assays
Mitochondria are a major source of reactive oxygen species (ROS), which are byproducts of cellular respiration. mdpi.commdpi.com While ROS play a role in cell signaling, excessive production can lead to oxidative stress and cellular damage. mdpi.com Investigating the effect of this compound on ROS production is crucial for understanding its complete cellular impact.
A variety of fluorescent probes are available to detect different ROS species. For example, MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary ROS produced by the ETC. nih.gov Other general ROS indicators include CellROX Green and CM-H2DCFDA. nih.gov These probes can be used in conjunction with fluorescence microscopy or flow cytometry to quantify changes in ROS levels in cells treated with this compound. It is important to use multiple probes and complementary techniques to accurately identify the specific ROS being generated. nih.gov
Biochemical and Molecular Biology Techniques
Western blotting is an indispensable technique for detecting and quantifying specific proteins within a sample. In the context of studying a mitochondrial respiration modulator, it is used to assess the steady-state levels of key proteins. For instance, following treatment with a compound, researchers can perform Western blots to determine the expression levels of the target protein itself (e.g., ING2), as well as subunits of the electron transport chain (ETC) complexes I, II, III, and IV. nih.govphysiology.org This analysis can reveal whether the compound's effect is mediated by an upregulation or downregulation of these crucial respiratory components. physiology.org Western blotting is also critical for verifying the purity of subcellular fractions; antibodies against specific markers for mitochondria (e.g., Complex V, COXIV), cytoplasm (e.g., β-tubulin), and other organelles are used to confirm successful mitochondrial isolation. physiology.orgnih.gov
Immunoprecipitation (IP) is employed to isolate a specific protein and its binding partners from a complex mixture like a cell lysate. This is crucial for target validation and understanding protein-protein interactions. For example, to validate that a compound's target is OCIAD2, a complex III assembly factor, researchers can use an antibody to pull down OCIAD2 and then use mass spectrometry or Western blotting to identify interacting proteins from the ETC. molbiolcell.org In the study of ING2, IP was used to investigate how it might regulate the stability of other mitochondrial proteins, such as MRPL12, through processes like ubiquitination. nih.gov
Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool for measuring the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. When investigating a compound like this compound, qPCR is used to determine if the compound alters the transcription of genes encoding mitochondrial proteins.
Researchers can assess mRNA levels for the subunits of all five oxidative phosphorylation (OXPHOS) complexes, as well as for regulatory factors. nih.govnih.gov For example, studies on ING2 demonstrated that its overexpression led to increased mRNA levels of mtDNA-encoded components of the respiratory chain, suggesting that ING2's regulatory role begins at the level of gene transcription. nih.gov Similarly, research into the effects of temperature on mitochondrial gene expression in frogs used RT-qPCR to measure transcript levels of all 13 protein-coding mitochondrial genes, revealing complex regulatory responses. mdpi.com The data is typically normalized to a stable reference gene, often called a housekeeping gene like beta-actin, to ensure accurate comparisons across different conditions. embopress.orgresearchgate.net This technique provides critical insights into whether a compound's influence on mitochondrial respiration is a result of changes in the genetic programming of the cell.
To directly assess the functional impact of a compound on the electron transport chain, researchers perform enzyme activity assays on isolated mitochondria. nih.gov These assays, often conducted using spectrophotometry or microplate readers, measure the specific activity of each mitochondrial respiratory complex (I-V). mdpi.comcda-amc.ca Each assay relies on providing specific substrates and inhibitors to isolate the activity of a single complex and monitoring the reaction, such as the reduction or oxidation of a chromogenic or fluorogenic substrate. mdpi.combiorxiv.org For example, the activity of Complex II can be measured by following the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP). caymanchem.com By comparing the enzyme activities in treated versus untreated samples, scientists can pinpoint which part of the respiratory chain is affected by the compound. The results are often normalized to the activity of citrate (B86180) synthase, a mitochondrial matrix enzyme, to account for variations in mitochondrial mass between samples. nih.govcda-amc.ca
Table 1: Principles of Mitochondrial Complex Enzyme Activity Assays
| Complex | Assay Principle | Monitored Reaction | Key Reagents |
| Complex I (NADH:ubiquinone oxidoreductase) | Measures the oxidation of NADH, which is inhibited by rotenone. | Decrease in absorbance at 340 nm (from NADH oxidation). | NADH (substrate), Rotenone (inhibitor). |
| Complex II (Succinate dehydrogenase) | Measures the reduction of an artificial electron acceptor, which is inhibited by malonate. | Decrease in absorbance at 600 nm (from DCPIP reduction). caymanchem.com | Succinate (substrate), DCPIP (electron acceptor), Malonate (inhibitor). |
| Complex II+III (Succinate:cytochrome c reductase) | Measures the succinate-dependent reduction of cytochrome c, which is inhibited by antimycin A. | Increase in absorbance at 550 nm (from cytochrome c reduction). mdpi.com | Succinate (substrate), Cytochrome c (electron acceptor), Antimycin A (inhibitor). |
| Complex III (Ubiquinol:cytochrome c reductase) | Measures the reduction of cytochrome c using a ubiquinol (B23937) analogue as a substrate; inhibited by antimycin A. | Increase in absorbance at 550 nm (from cytochrome c reduction). biorxiv.org | Decylubiquinol (substrate), Cytochrome c, Antimycin A (inhibitor). |
| Complex IV (Cytochrome c oxidase) | Measures the oxidation of reduced cytochrome c. | Decrease in absorbance at 550 nm (from cytochrome c oxidation). | Reduced Cytochrome c (substrate), Potassium cyanide (KCN) (inhibitor). |
| Complex V (ATP synthase) | Measures ATP synthesis or hydrolysis. The hydrolytic activity is often measured and is sensitive to oligomycin. | Decrease in ATP concentration or oxidation of NADH in a coupled enzyme system. | ATP (substrate), Oligomycin (inhibitor). |
Studying mitochondrial function in detail often requires the isolation of mitochondria from cells or tissues. nih.govspringernature.com This separation is crucial for performing enzyme activity assays, Western blots on mitochondrial proteins, and metabolomics without the confounding presence of other cellular components. nih.gov The most common method is differential centrifugation. nih.govsci-hub.se This process involves carefully homogenizing the cells or tissue to break the plasma membrane while leaving the mitochondria intact. The homogenate is then subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets larger debris like nuclei and intact cells, while a subsequent high-speed spin pellets the smaller mitochondria. pnas.org
For studies requiring higher purity, density gradient centrifugation using materials like Percoll or sucrose (B13894) is employed. sci-hub.sepnas.org This technique separates organelles based on their buoyant density, yielding a highly purified mitochondrial fraction. pnas.org The quality and integrity of the isolated mitochondria are critical and can be assessed by measuring the respiratory control ratio (RCR) or by checking the integrity of the outer mitochondrial membrane with a cytochrome c addition test. pnas.org
Table 2: General Steps for Mitochondrial Isolation by Differential Centrifugation
| Step | Procedure | Purpose |
| 1. Homogenization | Tissues or cells are mechanically disrupted in a specific isolation buffer using a homogenizer (e.g., Potter-Elvehjem). researchgate.net | To break open the cells while preserving the integrity of the mitochondria. |
| 2. Low-Speed Centrifugation | The homogenate is centrifuged at a low speed (e.g., 800-1,500 x g). nih.govpnas.org | To pellet nuclei, unbroken cells, and large cellular debris. The supernatant, containing mitochondria, is collected. |
| 3. High-Speed Centrifugation | The collected supernatant is centrifuged at a high speed (e.g., 10,000-17,000 x g). nih.govpnas.org | To pellet the mitochondria, separating them from the lighter cytosolic components which remain in the supernatant. |
| 4. Washing | The mitochondrial pellet is resuspended in fresh isolation buffer and the high-speed centrifugation step is repeated. nih.gov | To remove remaining contaminants and purify the mitochondrial fraction. |
| 5. Final Resuspension | The final, washed mitochondrial pellet is resuspended in a small volume of an appropriate buffer for storage or immediate use in downstream assays. nih.gov | To create a concentrated stock of isolated mitochondria. |
Advanced Omics Technologies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. nih.gov It provides a functional readout of the cellular state, making it a powerful tool for understanding the consequences of altered mitochondrial respiration. mpg.de Untargeted metabolomics aims to measure as many metabolites as possible to generate a comprehensive profile of a biological sample. nih.gove-enm.org
In the context of studying a compound like this compound, researchers would expose cells to the compound and then perform metabolomic analysis on cellular extracts. Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify hundreds to thousands of metabolites. e-enm.orgunirioja.es By comparing the metabolic profiles of treated versus untreated cells, scientists can identify specific pathways that are perturbed. For example, a compound that inhibits Complex I might lead to an accumulation of NADH and a decrease in the NAD+/NADH ratio, with downstream effects on the citric acid cycle and glycolysis. wikipedia.org These metabolic signatures can reveal the broader physiological impact of modulating mitochondrial respiration and help generate new hypotheses about a compound's mechanism of action. nih.gove-enm.org
Proteomics and Phosphoproteomics for Protein Expression and Modification Analysis
The study of mitochondrial respiration inhibitors involves a deep dive into their effects on the cellular proteome and phosphoproteome to understand the downstream consequences of inhibiting the electron transport chain (ETC). nih.govlife-science-alliance.org Reversible protein phosphorylation is a key regulatory mechanism for mitochondrial functions. nih.gov Techniques such as mass spectrometry-based proteomics are utilized to quantitatively profile mitochondrial proteins and their phosphorylation status. life-science-alliance.org
In studies of related mitochondrial inhibitors, proteomics analysis has been crucial. For instance, quantitative proteomics can reveal significant changes in the abundance of hundreds of mitochondrial proteins. nih.gov These analyses help in identifying not just the direct targets of the inhibitor but also the broader cellular response, including compensatory mechanisms and stress responses.
Phosphoproteomics, often performed in parallel, maps changes in protein phosphorylation, providing insights into the signaling pathways affected by the compound. creative-proteomics.com For example, analysis of mitochondria treated with substances that alter their function has identified changes in the phosphorylation state of key proteins involved in metabolic processes and apoptosis. acs.org This includes proteins like the pyruvate dehydrogenase (PDH) E1α subunit and components of the ETC itself, such as subunits of Complex I and Complex IV. creative-proteomics.comacs.org Kinase-substrate prediction analyses can further illuminate the regulatory networks at play, linking observed phosphorylation changes to specific kinase families like protein kinase A and C. nih.gov
Table 1: Examples of Proteins with Altered Phosphorylation Upon Mitochondrial Perturbation This table is representative of the types of changes observed in phosphoproteomic studies of mitochondrial function and may not be specific to this compound.
| Protein | Function | Change in Phosphorylation | Potential Consequence |
| Pyruvate Dehydrogenase (PDH) E1α | Links glycolysis to the Krebs cycle | Dephosphorylation | Activation of PDH activity |
| BCKDH-E1α subunit | Branched-chain amino acid metabolism | Increased phosphorylation | Altered amino acid catabolism |
| ATP synthase F1 complex α subunit | ATP synthesis (Complex V) | Dephosphorylation | Change in ATP production |
| Apoptosis-inducing factor (AIF) | Apoptosis, mitochondrial morphology | Increased phosphorylation | Modulation of apoptotic signaling |
| Dynamin-related protein 1 (DRP1) | Mitochondrial fission | Phosphorylation | Recruitment to mitochondria, initiation of fission |
Data sourced from representative studies on mitochondrial phosphoproteomics. life-science-alliance.orgacs.org
Transcriptomics (RNA-seq) for Global Gene Expression Changes
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), provides a global view of the changes in gene expression following treatment with this compound. ahajournals.orgbiorxiv.org This powerful technique helps to identify the genetic and metabolic pathways that are transcriptionally upregulated or downregulated in response to mitochondrial respiratory inhibition.
Studies on similar inhibitors or conditions of mitochondrial dysfunction have shown significant alterations in the transcriptome. For example, in murine models of right ventricular failure characterized by mitochondrial dysfunction, RNA-seq revealed decreased expression of ETC genes and mitochondrial antioxidant genes. nih.gov Conversely, analysis of fission yeast with a blocked respiratory chain showed an upregulation of genes involved in amino acid transport to counteract the resulting amino acid shortage.
A typical RNA-seq workflow involves isolating RNA from treated and untreated cells, preparing sequencing libraries, and then using high-throughput sequencing to read the transcript sequences. elifesciences.org The resulting data is then aligned to a reference genome, and differential gene expression analysis is performed to identify genes with statistically significant changes in expression levels. elifesciences.org These analyses can uncover novel cellular responses and resistance mechanisms. For instance, a unique transcriptome signature, including changes in genes related to energy metabolism like adenosine (B11128) monophosphate deaminase 3, has been identified in the skeletal muscle of patients with heart failure and mitochondrial abnormalities. ahajournals.org
Lipidomics and Fluxomics Analysis
Given that mitochondrial respiration is intimately linked with various metabolic pathways, including lipid metabolism, lipidomics and fluxomics are critical for a complete understanding of the effects of inhibitors like this compound. nih.govmdpi.com
Lipidomics focuses on the comprehensive analysis of lipids in a biological system. Inhibition of the ETC can lead to significant remodeling of the mitochondrial lipid profile. nih.gov For instance, studies on cells lacking key mitochondrial fusion proteins, which also exhibit altered mitochondrial structure and function, have shown a reshaping of the phospholipid profile. nih.gov This includes changes in the incidence of specific phospholipid classes and the saturation of their acyl chains. Such alterations can impact membrane fluidity and the function of membrane-embedded proteins, including the remaining ETC complexes. nih.govmdpi.com
Fluxomics is the study of metabolic fluxes, or the rates of metabolic reactions in a biological system. By using stable isotope tracers, researchers can follow the path of molecules through various metabolic pathways. For example, following respiratory chain inhibition, a block in the Krebs cycle can lead to a shortage of metabolites like alpha-ketoglutarate, which in turn affects the synthesis of several amino acids, including arginine and glutamine. embopress.org This demonstrates how inhibiting a central metabolic hub like the ETC can have far-reaching consequences on cellular metabolism.
Advanced In Vivo Preclinical Models
To understand the physiological relevance and potential therapeutic applications of this compound, its effects are studied in advanced preclinical models that mimic human diseases. farmaciajournal.com
Genetically Engineered Mouse Models of Disease
Genetically engineered mouse models (GEMMs) are invaluable tools for studying the effects of mitochondrial inhibitors in the context of specific diseases. frontiersin.org These models are created to carry specific genetic mutations that cause diseases in humans, such as various cancers or neurodegenerative disorders. frontiersin.orgphysiology.org
For instance, a compound like this compound could be tested in a GEMM of hypertrophic cardiomyopathy, where mitochondrial dysfunction is a known contributing factor. physiology.org In such models, researchers can assess whether the inhibitor exacerbates or alleviates the disease phenotype, and study the underlying molecular mechanisms. physiology.org Similarly, mouse models with mutations in genes encoding mitochondrial metabolic enzymes, such as succinate dehydrogenase or fumarate (B1241708) hydratase, are used to study mitochondria-related cancers and the potential effects of novel inhibitors. frontiersin.org Another relevant model is the R6/2 mouse model for Huntington's Disease, which is used to investigate age-related changes and disease progression related to mitochondrial respiratory function in different brain regions. nih.gov
Pharmacological Disease Models
In pharmacological disease models, a disease state is induced in an animal through the administration of a chemical agent. nih.gov These models are useful for studying diseases where a genetic basis is less clear or for mimicking acute injury. For example, sepsis can be induced in animal models to study the associated mitochondrial dysfunction, providing a platform to test the efficacy of mitochondrial-targeted drugs. mdpi.com
Zebrafish are also used as a vertebrate model, where mitochondrial respiratory chain dysfunction can be induced pharmacologically with compounds like rotenone or oligomycin. nih.gov These models allow for the quantification of developmental, behavioral, and organ-level effects of mitochondrial inhibition and can be used to screen for therapeutic candidates that might counteract the effects of compounds like this compound. nih.gov
Ex Vivo Organ Perfusion Systems
Ex vivo organ perfusion systems represent a bridge between in vitro and in vivo studies. frontierspartnerships.orgnih.gov In this setup, an organ is removed from the body and maintained in a viable state by perfusing it with a nutrient- and oxygen-rich solution at physiological temperatures (normothermic machine perfusion). frontierspartnerships.orgresearchgate.net This allows for the direct assessment of a compound's effect on organ function and mitochondrial respiration without the complexities of systemic circulation and metabolism. frontierspartnerships.org
This technique has been applied to various organs, including kidneys and livers, often in the context of transplantation to assess organ viability. frontierspartnerships.orgpostersessiononline.eu For example, in injured pig kidneys, normothermic machine perfusion allows for real-time monitoring of oxygen consumption and ADP-dependent mitochondrial respiration. frontierspartnerships.org Such a system could be used to precisely determine how this compound affects the bioenergetics and function of a specific organ. frontierspartnerships.orgnih.gov Studies have shown that preserving mitochondrial function during perfusion is critical for graft function, and this can be monitored by measuring parameters like ATP levels and oxygen consumption rates. researchgate.net
Non-invasive Imaging Techniques (e.g., PET, MRI) for Metabolic Tracking
While research specifically detailing the use of non-invasive imaging to track the metabolic effects of this compound is not prevalent in public literature, the methodological principles for such studies are well-established. Non-invasive techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are critical for assessing mitochondrial metabolism and function in living subjects. nih.gov These methods provide a framework for evaluating how a mitochondrial respiration inhibitor could alter cellular and tissue bioenergetics.
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging modality that can quantitatively measure metabolic processes. physiology.org By using radiolabeled molecules (tracers), PET can track specific metabolic pathways and enzyme activities.
Glucose and Fatty Acid Metabolism: PET imaging can reveal shifts in energy substrate utilization. For instance, inhibition of mitochondrial respiration would likely lead to an increase in anaerobic glycolysis. This can be visualized and quantified using the tracer 18F-FDG, which measures glucose uptake. biomolther.org Conversely, tracers for fatty acid metabolism could show suppressed utilization in response to a mitochondrial inhibitor. nih.gov
Mitochondrial Electron Transport Chain (ETC) Activity: Specific PET radiotracers have been developed to measure the function of ETC complexes. For example, PET agents that measure mitochondrial membrane potential can predict the therapeutic response to mitochondrial complex I inhibitors. nih.gov Such a tracer could potentially be used to non-invasively assess the direct impact of a compound like this compound on the ETC.
Tricarboxylic Acid (TCA) Cycle: The activity of the TCA cycle, a central hub of mitochondrial metabolism, can be studied with PET tracers like 11C-acetate. bruker.com This allows for the assessment of downstream effects of respiratory chain inhibition on core metabolic pathways.
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)
MRI and its spectroscopic counterpart, MRS, provide detailed anatomical and metabolic information without the use of ionizing radiation. bruker.com
Proton MR Spectroscopy (1H-MRS): This technique is a valuable tool for investigating mitochondrial diseases as it can detect metabolic abnormalities even in tissues that appear normal on conventional MRI scans. nih.gov A key application is the detection of lactate (B86563) accumulation, a hallmark of impaired mitochondrial respiration and a shift to anaerobic glycolysis. nih.gov An increase in the lactate peak on an MR spectrum would be an expected consequence of treatment with a mitochondrial respiration inhibitor. radiopaedia.org Additionally, 1H-MRS can measure other metabolites like N-acetylaspartate (NAA), a marker of neuronal health, which often decreases in conditions of mitochondrial dysfunction. mitosoc.org
Hyperpolarized 13C-MRI: This advanced technique allows for the real-time tracking of metabolic fluxes. By using a hyperpolarized 13C-labeled substrate, such as pyruvate, researchers can monitor its conversion to lactate (indicating anaerobic metabolism) or its entry into the TCA cycle. mdpi.com This provides a dynamic, non-invasive measure of metabolic reprogramming.
Deuterium (B1214612) Metabolic Imaging (DMI): DMI is a novel metabolic imaging method that uses probes labeled with deuterium (a non-radioactive isotope of hydrogen), such as [6,6′-2H2]glucose, to non-invasively track tissue metabolism. mdpi.com
The table below summarizes key metabolites that can be tracked with non-invasive imaging to assess the effects of mitochondrial respiration inhibitors.
| Imaging Modality | Key Metabolites / Processes Tracked | Expected Change with Mitochondrial Respiration Inhibition |
| PET | Glucose Uptake (18F-FDG) | Increase |
| TCA Cycle Flux (11C-acetate) | Decrease | |
| Mitochondrial Membrane Potential | Decrease | |
| MRS | Lactate | Increase |
| N-acetylaspartate (NAA) | Decrease | |
| Pyruvate to Lactate Conversion (Hyperpolarized 13C) | Increase |
Future Directions and Research Opportunities for Mitochondrial Respiration in 2
Elucidation of Off-Target Effects and Selectivity Profiles
A critical early step in the development of any new therapeutic agent is to determine its specificity. For a compound designed to modulate mitochondrial respiration, it is imperative to investigate its interactions with other cellular components to identify potential off-target effects. These unintended interactions can lead to toxicity or unforeseen side effects.
Future research must focus on comprehensive screening of "Mitochondrial respiration-IN-2" against a wide panel of receptors, enzymes, and ion channels. Techniques such as radioligand binding assays and enzymatic assays would be essential. For instance, studies on the anti-cancer drug mubritinib (B1684479) revealed that its therapeutic effect was not due to its intended target, HER2, but rather an off-target inhibition of mitochondrial respiratory complex I. medchemexpress.com This highlights the importance of identifying all cellular binding partners to understand the compound's true mechanism of action and potential liabilities. medchemexpress.com High-resolution respirometry can be a powerful tool to assess off-target effects on mitochondrial function itself, as demonstrated in studies of antibiotics like gentamicin (B1671437) and ciprofloxacin (B1669076) which were found to directly inhibit oxidative phosphorylation. researchgate.net
Table 1: Proposed Assays for Off-Target Profiling
| Assay Type | Purpose | Example Targets |
| Kinase Panel Screen | To identify unintended inhibition or activation of cellular kinases. | Receptor Tyrosine Kinases, Cyclin-Dependent Kinases |
| GPCR Panel Screen | To assess activity at G-protein coupled receptors. | Adrenergic, Dopaminergic, Serotonergic Receptors |
| Ion Channel Panel | To check for modulation of ion channel function. | Sodium, Potassium, Calcium Channels |
| Cytochrome P450 Assay | To evaluate potential for drug-drug interactions via metabolism. | CYP3A4, CYP2D6, etc. |
| Nuclear Receptor Assay | To determine effects on hormone signaling pathways. | Estrogen Receptor, Androgen Receptor |
Development of Advanced Analogues with Improved Specificity and Potency
Following the initial characterization and identification of the active pharmacophore of "this compound," the next logical step is the rational design and synthesis of analogues. The goal of this medicinal chemistry effort would be to enhance the desired activity while minimizing any identified off-target effects. By systematically modifying the chemical structure, researchers can improve properties such as potency, selectivity, and metabolic stability.
For example, structure-activity relationship (SAR) studies on the mitochondrial uncoupler niclosamide (B1684120) led to the development of analogues with a wider therapeutic window. nih.gov Modifications to the A- and B-rings of the niclosamide scaffold allowed for the decoupling of the desired uncoupling activity from respiratory suppression, thereby reducing toxicity. nih.gov A similar approach could be applied to "this compound" to optimize its therapeutic index.
Combination Therapies Utilizing this compound
Mitochondrial dysfunction is a feature of many complex diseases, and targeting this organelle in combination with other therapeutic agents could offer synergistic benefits. Future preclinical studies should explore the efficacy of "this compound" when co-administered with existing drugs.
For instance, in the context of cancer, many tumor cells are highly dependent on oxidative phosphorylation. medchemexpress.com A compound like "this compound" that inhibits this process could sensitize cancer cells to traditional chemotherapies or targeted agents. medchemexpress.com In metabolic diseases like type 2 diabetes, a combination of agents that improve mitochondrial function and those that address other aspects of the disease, such as the combination of alpha-lipoic acid and metformin, has shown synergistic effects in preclinical models. Investigating such combinations would be a crucial step in positioning "this compound" within current treatment paradigms.
Exploration of Novel Therapeutic Indications
While the initial development of "this compound" may be focused on a specific disease, its mechanism of action—modulating mitochondrial respiration—is relevant to a wide array of pathologies. Mitochondrial dysfunction is implicated in neurodegenerative diseases (like Alzheimer's and Parkinson's), cardiovascular diseases, metabolic syndrome, and even aging.
Therefore, a significant area of future research will be to explore the efficacy of this compound in a variety of disease models. For example, compounds that improve mitochondrial function, such as elamipretide, are being investigated for ophthalmic diseases and rare neuromuscular disorders. Similarly, preclinical models of various conditions should be used to test the hypothesis that modulating mitochondrial respiration with "this compound" can be beneficial.
Application of this compound as a Mechanistic Probe in Basic Research
Beyond its therapeutic potential, a well-characterized and highly specific inhibitor or modulator of mitochondrial respiration can be an invaluable tool for basic scientific research. Such a probe allows scientists to dissect the intricate roles of mitochondrial function in various cellular processes.
"this compound" could be used to investigate the downstream consequences of inhibiting mitochondrial respiration in different cell types and under various conditions. This could shed light on signaling pathways that are sensitive to cellular energy status, the interplay between mitochondrial and cytosolic metabolism, and the role of mitochondria in processes like apoptosis and autophagy. The use of fluorescent probes in conjunction with compounds like "this compound" can enable detailed, real-time analysis of mitochondrial oxygen consumption in a high-throughput format.
Addressing Challenges in Preclinical Development and Translation
The path from a promising compound in the lab to a clinical therapy is fraught with challenges. For "this compound," these will include developing reliable preclinical models that accurately reflect human disease and ensuring that the compound has favorable pharmacokinetic and pharmacodynamic properties.
A significant hurdle in mitochondrial medicine is the translation of findings from animal models to humans. Species-specific differences in mitochondrial function can complicate this process. Therefore, robust preclinical studies using a variety of models, including patient-derived cells and potentially organoids, will be necessary to build a strong case for clinical translation. Overcoming these hurdles will require a multidisciplinary approach, integrating cell biology, pharmacology, and medicine.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Modern drug discovery is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML). These technologies can be applied at various stages of the development of "this compound."
AI/ML algorithms can be used to:
Predict mitochondrial toxicity: Models can be trained on large datasets of chemical structures and their known effects on mitochondria to predict the potential toxicity of new analogues of "this compound."
Optimize lead compounds: AI can analyze structure-activity relationships to suggest novel chemical modifications that are likely to improve potency and reduce off-target effects.
Identify new therapeutic indications: By analyzing large biological datasets, ML algorithms may identify unexpected links between mitochondrial respiration and various diseases, thereby suggesting new potential uses for "this compound."
Development of New Delivery Strategies for Enhanced In Vivo Efficacy
Recent advancements in nanotechnology and drug delivery systems offer promising avenues to address these challenges. nih.gov The encapsulation or conjugation of therapeutic agents to nanocarriers can improve their pharmacokinetic profiles, protect them from degradation, and facilitate their accumulation at the desired site of action. frontiersin.orgmdpi.com For a compound like this compound, leveraging these technologies could be pivotal in translating its in vitro activity into a viable therapeutic approach.
Several key strategies are being explored for the targeted delivery of molecules to mitochondria. These approaches generally exploit the unique physiological properties of the organelle, such as its significant negative membrane potential. mdpi.com
Nanoparticle-Based Delivery Systems
Nanoparticles (NPs) represent a versatile platform for delivering therapeutics to mitochondria. frontiersin.org These systems can be engineered from a variety of materials, including lipids, polymers, and metals, to encapsulate drug molecules. frontiersin.orgmdpi.com The surface of these nanoparticles can be modified with specific ligands to actively target them to the mitochondria.
One of the most widely used strategies involves the use of lipophilic cations, such as triphenylphosphonium (TPP). mdpi.compnas.org The highly negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix. mdpi.com By attaching TPP to a nanoparticle carrier, the delivery of an encapsulated drug, such as a hypothetical mitochondrial respiration inhibitor, can be significantly enhanced. pnas.org
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Mitochondria-targeted liposomes are often surface-functionalized with TPP or other mitochondria-targeting moieties. pnas.org
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles to carry therapeutic payloads. pnas.org Blending PLGA with polymers conjugated to PEG and TPP has been shown to create an effective platform for mitochondrial drug delivery. pnas.org
Inorganic Nanoparticles: Materials such as gold nanoparticles and quantum dots can also be functionalized for mitochondrial targeting, offering unique properties for both delivery and imaging. frontiersin.org
The table below summarizes potential nanoparticle-based delivery systems that could be adapted for this compound.
| Delivery System | Core Material | Targeting Ligand (Example) | Potential Advantages for this compound |
| Mito-Liposomes | Lipid Bilayer | Triphenylphosphonium (TPP) | High drug loading capacity, biocompatibility, targeted accumulation driven by membrane potential. pnas.org |
| Polymeric NPs | PLGA-PEG | Triphenylphosphonium (TPP) | Controlled drug release, improved stability, versatile surface modification. pnas.org |
| Mito-Dendrimers | Polyamidoamine (PAMAM) | Triphenylphosphonium (TPP) | Precise control over size and surface chemistry, potential for high drug payload. |
| Quantum Dots | Semiconductor Nanocrystals | Peptides | Simultaneous imaging and delivery, photostability for tracking. mdpi.com |
Peptide-Based Delivery
Another promising approach involves the use of mitochondria-penetrating peptides (MPPs). These are short peptides that can facilitate the transport of conjugated cargo across the mitochondrial membranes. Their mechanism can be independent of the membrane potential, offering an alternative route of entry.
Overcoming Biological Barriers
For any delivery system to be effective in vivo, it must first navigate the systemic circulation, avoid clearance by the immune system, and penetrate the target tissue. The use of polyethylene (B3416737) glycol (PEG)ylation on the surface of nanoparticles is a common strategy to increase their circulation time and reduce immunogenicity. pnas.org Furthermore, the design of these delivery systems must be optimized to ensure the release of the therapeutic agent in its active form once it reaches the mitochondria.
The development and application of these advanced delivery strategies hold the key to unlocking the full therapeutic potential of compounds like this compound. By improving their in vivo efficacy and specificity, researchers can pave the way for new treatments for diseases associated with mitochondrial dysfunction. frontiersin.orgfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
